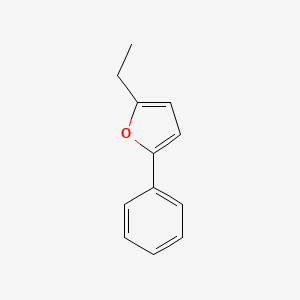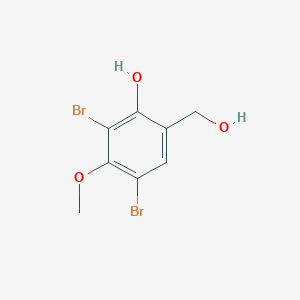
N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a quinoline sulfonamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide typically involves the following steps:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of aniline with dimethyl sulfate to produce N,N-dimethylaniline.
Coupling with Quinolinesulfonamide: The intermediate is then coupled with 8-quinolinesulfonamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is often employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A precursor in the synthesis of N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide.
4-Dimethylaminoantipyrine: Another compound with a dimethylamino group, used in different applications.
4-(Dimethylamino)cinnamaldehyde: Used as a reagent in biochemical assays.
Uniqueness
This compound is unique due to its combination of a dimethylamino group and a quinoline sulfonamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
158729-26-1 |
|---|---|
Fórmula molecular |
C17H17N3O2S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H17N3O2S/c1-20(2)15-10-8-14(9-11-15)19-23(21,22)16-7-3-5-13-6-4-12-18-17(13)16/h3-12,19H,1-2H3 |
Clave InChI |
FMWKSFTVSNUYDI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)




